3-氨基-3-(4-甲基哌嗪基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

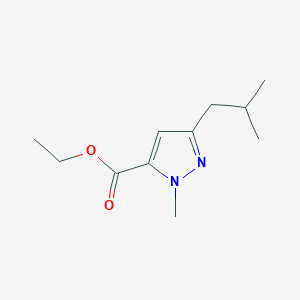

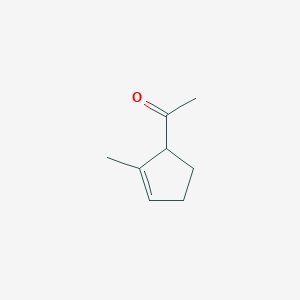

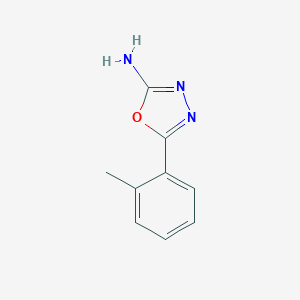

The compound 3-Amino-3-(4-methylpiperazino)acrylonitrile is a chemical that would likely possess a structure derived from acrylonitrile, featuring an amino group and a 4-methylpiperazine moiety. Although the provided papers do not directly discuss this compound, they offer insights into related chemistry that can be extrapolated to understand the potential characteristics and reactivity of 3-Amino-3-(4-methylpiperazino)acrylonitrile.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminothiophenes, has been achieved using a Gewald reaction catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber . This method provides high yields and demonstrates excellent recyclability and reusability of the catalyst. While this does not directly describe the synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile, it suggests that similar catalytic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

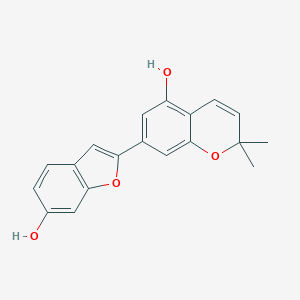

The molecular structure of 3-Amino-3-(4-methylpiperazino)acrylonitrile would include an acrylonitrile backbone with an amino group at the 3-position and a 4-methylpiperazine ring. The presence of these functional groups would influence the molecule's electronic distribution and reactivity. The papers provided do not offer a direct analysis of this molecule's structure but studying the behavior of similar compounds could provide valuable insights .

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds, such as the reactions of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines, has been explored . These reactions lead to the formation of oxazole derivatives and imidic compounds, indicating that nitriles are versatile precursors in heterocyclic synthesis. This suggests that 3-Amino-3-(4-methylpiperazino)acrylonitrile could also undergo cyclization reactions to form heterocyclic structures under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(4-methylpiperazino)acrylonitrile can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and stability would be affected by the amino and nitrile groups, as well as the piperazine ring. The papers provided do not detail these properties for the compound , but they do highlight the importance of functional groups in determining the properties of nitrile-containing molecules .

科学研究应用

Synthesis of Complex Organic Compounds

Researchers have developed methodologies for synthesizing complex organic molecules, such as 2-aminothiophenes and pyrazole derivatives, utilizing functionalized acrylonitriles. For instance, an efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber demonstrates low catalyst loading, high yields, and excellent recyclability (Ma et al., 2012). Similarly, the behavior of 2-pyrazolin-5-ones toward activated double bond systems, including acrylonitrile, has been investigated to yield various alkylated derivatives (Elnagdi & Ohta, 1973).

Development of Carbon Fiber Precursors

Significant advancements have been made in the field of carbon fiber precursors with the use of acrylonitrile derivatives. For instance, the effect of comonomer structure on the stabilization and spinnability of polyacrylonitrile copolymers reveals that certain bifunctional comonomers significantly improve the stabilization and spinnability of polyacrylonitrile (PAN) for carbon fiber production (Ju, Guang, & Xu, 2013). This research highlights the importance of choosing the right comonomer for enhancing the properties of PAN-based carbon fibers.

Exploration of Novel Polymeric Materials

The exploration of novel polymeric materials, including poly(amido-amine)s and poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), showcases the versatility of acrylonitrile derivatives in creating materials with unique properties. For example, amphoteric linear poly(amido-amine)s have been synthesized and studied for their endosomolytic properties, correlating physicochemical and biological properties to potential biomedical applications (Ferruti et al., 2000).

属性

IUPAC Name |

(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRAOYISBLEJMN-KRXBUXKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C(=C/C#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-methylpiperazino)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)